Ethyl 2-amino-4-chloro-6-fluorobenzoate
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Overview
Description
Ethyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and esterification steps, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nature of the substituent introduced.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is 2-amino-4-chloro-6-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-chlorobenzoate
- Ethyl 2-amino-6-fluorobenzoate
- Ethyl 4-amino-2-chlorobenzoate
Uniqueness
Ethyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the simultaneous presence of amino, chloro, and fluoro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluoro group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |
InChI Key |
FSLSRUIZCGELBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
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